molecular formula C13H18N2O2 B8354133 1-(3-Nitrophenethyl)piperidine

1-(3-Nitrophenethyl)piperidine

Cat. No.: B8354133
M. Wt: 234.29 g/mol
InChI Key: ZRDFCBNSANRTSD-UHFFFAOYSA-N
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Description

1-(3-Nitrophenethyl)piperidine is a piperidine derivative featuring a 3-nitrophenethyl substituent. Piperidine, a six-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its versatility in modulating electronic and steric properties. The 3-nitrophenethyl group introduces an electron-withdrawing nitro moiety, which can influence resonance effects, solubility, and binding interactions with biological targets .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(3-nitrophenyl)ethyl]piperidine

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-6-4-5-12(11-13)7-10-14-8-2-1-3-9-14/h4-6,11H,1-3,7-10H2

InChI Key

ZRDFCBNSANRTSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives like 13e (E2020) exhibit potent AChE inhibition (IC50 = 5.7 nM), attributed to the benzyl-piperidine scaffold’s ability to occupy the enzyme’s catalytic site. The nitro group in this compound may similarly enhance binding through hydrophobic or dipole interactions .

Sigma and PCP Receptor Binding

BTCP, a piperidine analog with a benzo[b]thiophen-2-yl group, shows high affinity for phencyclidine (PCP) receptors. Structural comparisons suggest that electron-withdrawing groups (e.g., nitro) could modulate receptor selectivity, as seen in (+)-[<sup>3</sup>H]-3-PPP binding studies .

Antifungal and Antimicrobial Activity

Piperidine derivatives with nitro groups, such as those isolated from Piper nigrum, demonstrate antimicrobial properties.

Data Tables

Table 1: Top1 Inhibitory Activity of Piperidine vs. Pyrrolidine Derivatives

Compound Structure Top1 Inhibition Level Reference
21 Piperidine-propyl chain +++
22 Piperidine-propyl chain +++
23 Pyrrolidine-propyl chain ++

Table 2: Electronic Properties of Piperidine Derivatives

Compound εmax (425 nm) Angle of Twist (CNC Plane) Electron Donor Strength Reference
N-(p-nitrophenyl)piperidine Low 33° Weak (piperidino)
N-(p-nitrophenyl)pyrrolidine High N/A Strong (pyrrolidino)

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